![molecular formula C16H11F2N5O2 B2779341 (3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327529-99-6](/img/structure/B2779341.png)
(3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11F2N5O2 and its molecular weight is 343.294. The purity is usually 95%.
BenchChem offers high-quality (3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
A series of compounds, including those with pyrazole and oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, compounds featuring pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains and also exhibited higher anticancer activity compared to reference drugs like doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). Additionally, fluorine-containing compounds related to the core structure of the query compound demonstrated promising activities against tested bacterial strains (Gadakh, Pandit, Rindhe, & Karale, 2010).
Synthesis of Novel Chemical Compounds
Research has also focused on the synthesis of novel compounds with potential biological activities. For example, novel pyrazoline derivatives were synthesized, displaying potent antibacterial activity, and some compounds showed high antiinflammatory activity in in vivo studies (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016). This indicates a broad interest in exploring the therapeutic potentials of compounds with similar chemical frameworks.
Molecular Docking and Drug Discovery
Research into these compounds extends into the computational domain as well, with molecular docking studies being performed to understand the interaction of these compounds with biological targets. This approach is crucial in drug discovery, helping to predict the binding affinity and activity of compounds against specific proteins or enzymes (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O2/c17-11-2-1-9(5-12(11)18)16(24)23-7-10(8-23)15-21-14(22-25-15)13-6-19-3-4-20-13/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJCWLATZNSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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